6-Hydroxy-5-nitropyridine-3-carboxamide
Overview
Description
6-Hydroxy-5-nitropyridine-3-carboxamide is a chemical compound with the molecular formula C6H5N3O4 It is a derivative of pyridine, characterized by the presence of hydroxyl, nitro, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitropyridine-3-carboxamide typically involves the nitration of 6-hydroxy-3-pyridinecarboxamide. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-5-nitropyridine-3-carboxamide.
Reduction: Formation of 6-hydroxy-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-nitropyridine-3-carboxylic acid
- 6-Hydroxy-5-nitronicotinic acid
- 5-Nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Uniqueness
6-Hydroxy-5-nitropyridine-3-carboxamide is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
5-nitro-6-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5(10)3-1-4(9(12)13)6(11)8-2-3/h1-2H,(H2,7,10)(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBQVUJLHSPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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